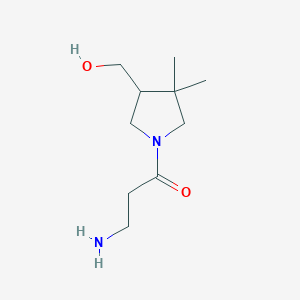
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine
Overview
Description
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine, also known as CMPPM, is an organic compound composed of a piperidine ring with a 6-chloro-2-methylpyrimidine moiety. This compound has been studied for its potential medicinal properties and has been used in research applications in the fields of biochemistry and physiology. CMPPM is a versatile compound that can be used in a variety of laboratory experiments due to its high solubility and stability.
Scientific Research Applications
Bone Formation Enhancement
A compound with a 2-aminopyrimidine template, which is structurally related to (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine, was identified in a high-throughput screening campaign aimed at treating bone disorders. This compound targeted the Wnt beta-catenin cellular messaging system and demonstrated a dose-dependent increase in trabecular bone formation in ovariectomized rats following oral administration, suggesting potential applications in bone health and osteoporosis treatment (Pelletier et al., 2009).
Synthesis of Aminoalkyl Piperidines
In the synthesis of 2-(1-aminoalkyl) piperidines, compounds structurally akin to this compound have been utilized. These compounds were synthesized using (-)-2-cyano-6-phenyloxazolopiperidine 1, leading to various derivatives including [(2S)-2-methylpiperidin-2-yl]methanamine. This method highlights the potential for creating a range of biologically active compounds (Froelich et al., 1996).
Structural Studies of Piperidin-4-yl Compounds
1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a compound closely related to this compound, was synthesized and characterized. X-ray crystallographic studies confirmed its structure, offering insights into the molecular architecture of similar compounds and their potential applications in material science or drug development (Benakaprasad et al., 2007).
properties
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-8-14-10(12)6-11(15-8)16-4-2-9(7-13)3-5-16/h6,9H,2-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUNELACWDKCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















